Metronidazole hydrochloride

Descripción general

Descripción

El metronidazol hidrocloruro es un antibiótico nitroimidazólico y un medicamento antiprotozoario. Se usa ampliamente para tratar diversas infecciones causadas por bacterias anaeróbicas y ciertos parásitos. El metronidazol hidrocloruro es efectivo contra afecciones como la vaginosis bacteriana, la enfermedad inflamatoria pélvica e infecciones causadas por Clostridium difficile .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El metronidazol hidrocloruro se puede sintetizar a través de la nitración del imidazol, seguida de reducción y posterior cloración. El proceso implica los siguientes pasos:

Nitración: El imidazol se nitra usando una mezcla de ácido nítrico y ácido sulfúrico para producir 2-metil-5-nitroimidazol.

Reducción: El grupo nitro se reduce a un grupo amino utilizando un agente reductor como el gas hidrógeno en presencia de un catalizador como el paladio sobre carbono.

Cloración: El compuesto resultante se clora luego usando ácido clorhídrico para formar metronidazol hidrocloruro.

Métodos de producción industrial

La producción industrial de metronidazol hidrocloruro normalmente implica la síntesis química a gran escala utilizando los pasos mencionados anteriormente. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El metronidazol hidrocloruro experimenta varias reacciones químicas, que incluyen:

Reducción: El grupo nitro se puede reducir a un grupo amino.

Oxidación: El compuesto se puede oxidar para formar derivados hidroxilados.

Sustitución: El anillo imidazol puede sufrir reacciones de sustitución con varios electrófilos.

Reactivos y condiciones comunes

Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.

Oxidación: Permanganato de potasio u otros agentes oxidantes fuertes.

Sustitución: Electrófilos como haluros de alquilo o cloruros de acilo.

Principales productos formados

Reducción: Derivados amino de metronidazol.

Oxidación: Derivados hidroxilados.

Sustitución: Varios derivados de imidazol sustituidos.

Aplicaciones Científicas De Investigación

Medical Uses

Metronidazole is primarily indicated for:

- Bacterial Infections : Effective against anaerobic bacteria such as Bacteroides, Clostridium, and Fusobacterium species. It is commonly used to treat conditions like:

- Protozoal Infections : Treats infections such as:

- Topical Applications : Used for treating inflammatory lesions of rosacea, showcasing its anti-inflammatory properties .

Immunomodulatory Properties

Recent studies have explored metronidazole's potential beyond its antimicrobial effects:

- Anti-inflammatory Mechanism : Research indicates that metronidazole can inhibit the activation of nuclear factor-kappa B (NF-κB), leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is particularly relevant in treating conditions like inflammatory bowel disease and periodontitis .

- Neurotoxicity Case Studies : There have been documented cases of neurotoxicity associated with prolonged metronidazole use, highlighting the need for careful monitoring during treatment. For instance, one case involved a patient developing cerebellar symptoms after extended metronidazole therapy for a liver abscess .

Veterinary Applications

Metronidazole is also utilized in veterinary medicine:

- Infectious Diseases in Animals : Commonly prescribed for treating gastrointestinal infections in dogs and cats, particularly those caused by Giardia. However, its use is decreasing in favor of alternatives like fenbendazole due to concerns about efficacy and safety .

- Chronic Conditions : Employed in managing chronic inflammatory bowel disease and periodontal disease in pets .

Case Study 1: Efficacy in Intra-abdominal Infections

A randomized clinical trial assessed the combination of cefepime and metronidazole versus imipenem-cilastatin in patients with complicated intra-abdominal infections. The study found that the cefepime-metronidazole combination resulted in higher clinical cure rates (88% vs. 76%) and better pathogen eradication rates (89% vs. 76%) compared to imipenem-cilastatin .

Case Study 2: Neurotoxicity

A 45-year-old male treated with metronidazole for a liver abscess developed sudden onset neurotoxicity characterized by vertigo and ataxia after prolonged therapy. MRI revealed hyperintensities in the dentate nuclei, emphasizing the importance of monitoring for neurological side effects during treatment .

Mecanismo De Acción

El metronidazol hidrocloruro ejerce sus efectos al ingresar a las células de bacterias anaeróbicas y protozoos, donde se reduce a su forma activa. La forma reducida de metronidazol interactúa con el ADN, provocando la rotura de la cadena e inhibiendo la síntesis de ácidos nucleicos. Esto finalmente conduce a la muerte celular. Los objetivos moleculares incluyen el ADN y las proteínas de transporte de electrones .

Comparación Con Compuestos Similares

Compuestos similares

Tinidazol: Otro antibiótico nitroimidazólico con usos similares pero con una vida media más larga.

Ornidazol: Similar al metronidazol, pero con un perfil farmacocinético diferente.

Secnidazol: Un nitroimidazol con una duración de acción más larga en comparación con el metronidazol.

Singularidad

El metronidazol hidrocloruro es único debido a su amplio espectro de actividad contra bacterias anaeróbicas y protozoos, su perfil de seguridad bien establecido y su uso extensivo en entornos clínicos y de investigación .

Actividad Biológica

Metronidazole hydrochloride is a nitroimidazole antibiotic widely used for its effectiveness against anaerobic bacteria and certain protozoal infections. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications through various studies and case reports.

Metronidazole acts primarily against anaerobic microorganisms and protozoa. Its mechanism involves the reduction of its nitro group by anaerobic bacteria, resulting in the formation of reactive intermediates that bind to DNA, causing strand breakage and inhibiting nucleic acid synthesis. This selective activation occurs due to the unique electron transport systems in anaerobic organisms .

Key Points:

- Target Organisms : Effective against most obligate anaerobes and some protozoa.

- Action Mechanism : Reduction of nitro group leads to DNA damage in susceptible organisms.

- Non-activity : Ineffective against aerobic bacteria .

Pharmacokinetics

Metronidazole is approximately 80% bioavailable when administered orally, with peak plasma concentrations occurring within 1-2 hours. It is metabolized primarily in the liver, yielding active metabolites such as hydroxymetronidazole. The elimination half-life varies from 8 hours in adults to significantly longer durations in infants .

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Half-life (Adults) | ~8 hours |

| Metabolites | Hydroxymetronidazole |

| Excretion | 77% via kidneys |

Biological Activity Against Specific Infections

Metronidazole is particularly noted for its role in treating Clostridium difficile infections (CDI) and some cases of tuberculosis. It has been shown to be effective in both in vitro studies and clinical settings.

Clostridium difficile Infection

Historically, metronidazole was the first-line treatment for mild to moderate CDI. However, recent studies indicate a shift towards vancomycin due to higher cure rates .

Tuberculosis

In animal models and some clinical trials, metronidazole has demonstrated activity against non-replicating bacilli associated with tuberculosis, suggesting potential applications beyond its traditional use .

Adverse Effects and Case Studies

While generally well-tolerated, metronidazole can cause significant side effects, including neurotoxicity and peripheral neuropathy, particularly with prolonged use.

Case Study: Neurotoxicity

A notable case involved a patient treated for a liver abscess who developed acute neurotoxicity after receiving high doses of metronidazole. MRI revealed characteristic changes in the dentate nuclei, highlighting the need for monitoring during treatment .

Case Study: Peripheral Neuropathy

Two patients developed peripheral neuropathy after extensive metronidazole treatment. The symptoms improved following drug withdrawal, indicating a reversible toxicity profile .

Alterations in Microbiota

Research has shown that metronidazole alters gut microbiota composition. In one study involving rats, metronidazole treatment increased bifidobacteria levels and mucus layer thickness in the colon, which may have implications for gut health during antibiotic therapy .

Propiedades

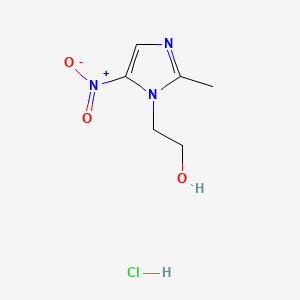

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTPAIQTXYFGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

443-48-1 (Parent) | |

| Record name | Metronidazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70219228 | |

| Record name | Metronidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69198-10-3 | |

| Record name | Metronidazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69198-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRONIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76JC1633UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.